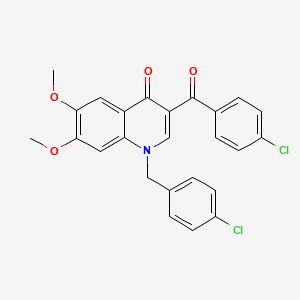

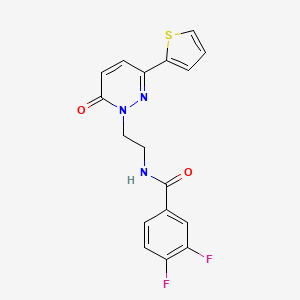

![molecular formula C16H16N2O5S2 B2447503 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865175-82-2](/img/structure/B2447503.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

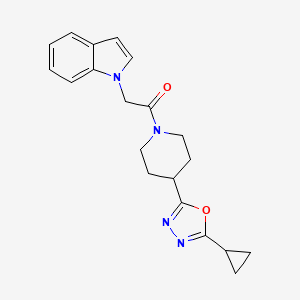

This compound is a complex organic molecule that contains several functional groups including an allyl group, a methylsulfonyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, benzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have a planar structure, which could facilitate intermolecular π–π overlap .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For instance, the allyl group could participate in reactions such as allylic substitutions or additions. The benzo[d]thiazol-2(3H)-ylidene group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group could contribute to its stability and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Transformations : The compound and its derivatives are involved in various chemical reactions and syntheses. For instance, they play a role in the formation of 5,6-Dihydro-1,3(4H)-thiazine-4-carboxyiates from 4-Allyl-1,3-thiazol-5(4H)-ones (Jenny & Heimgartner, 1989).

Chemosensors for Cyanide Anions : Some derivatives, like coumarin benzothiazole derivatives, have been synthesized and investigated for their potential as chemosensors for cyanide anions, demonstrating a color change and fluorescence response upon interaction (Wang et al., 2015).

Catalytic Reactions : These compounds are used in catalytic reactions, such as in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through palladium-catalyzed oxidative aminocarbonylation-cyclization (Gabriele et al., 2006).

Ring-closing Metathesis : These compounds are involved in ring-closing metathesis for synthesizing benzo- and pyrido-fused heterocycles (Otterlo et al., 2004).

Antimalarial and COVID-19 Drug Research : Some sulfonamide derivatives of the compound have been investigated for their antimalarial activity and potential application in COVID-19 drug research (Fahim & Ismael, 2021).

Antibacterial Agents : Analogous compounds have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in antimicrobial research (Palkar et al., 2017).

Cardiac Electrophysiological Activity : Derivatives of this compound class have been studied for their cardiac electrophysiological activity, indicating potential applications in cardiology (Morgan et al., 1990).

Inhibitors for Human Carbonic Anhydrases : These compounds have been explored for their inhibitory potency toward human carbonic anhydrase isoforms, suggesting relevance in enzyme inhibition studies (Distinto et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S2/c1-3-6-18-12-5-4-11(25(2,20)21)9-14(12)24-16(18)17-15(19)13-10-22-7-8-23-13/h3-5,9-10H,1,6-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWCNLQPCBPJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)

![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)

![7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2447438.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)